molecular formula C21H17ClN4O3 B10990609 3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide

3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide

Cat. No.: B10990609
M. Wt: 408.8 g/mol
InChI Key: FIFROAKNDVNGOA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. The starting materials may include 4-chlorobenzaldehyde, pyrrole, and quinoxaline derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining 4-chlorobenzaldehyde with pyrrole under acidic or basic conditions.

    Cyclization: Forming the quinoxaline ring through cyclization reactions involving appropriate precursors.

    Amidation: Introducing the amide group through reactions with amines or amides.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve high yields and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Reacting with oxidizing agents to form oxidized products.

    Reduction: Reacting with reducing agents to form reduced products.

    Substitution: Undergoing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may yield reduced quinoxaline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide can be used as a building block for synthesizing more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, it may be explored as a potential drug candidate for treating various diseases.

Industry

In industry, it may be used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Receptor Binding: Binding to receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline structures.

    Pyrrole Derivatives: Compounds containing pyrrole rings.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C21H17ClN4O3

Molecular Weight

408.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-3-pyrrol-1-ylpropanamide

InChI

InChI=1S/C21H17ClN4O3/c22-14-5-3-13(4-6-14)18(26-9-1-2-10-26)12-19(27)23-15-7-8-16-17(11-15)25-21(29)20(28)24-16/h1-11,18H,12H2,(H,23,27)(H,24,28)(H,25,29)

InChI Key

FIFROAKNDVNGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C(CC(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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